molecular formula C7H8F4N2O2 B12951980 (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate

(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate

Cat. No.: B12951980
M. Wt: 228.14 g/mol
InChI Key: SGYGJRAQRGCKEC-FHAQVOQBSA-N
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Description

(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate is a fluorinated organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their unique structural and stereochemical properties. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoropyrrolidine and cyanide sources.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction parameters and improved yield and efficiency. Additionally, the use of automated systems can enhance the reproducibility and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization: The presence of the nitrile group allows for cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to changes in their activity. The nitrile group can also participate in interactions with enzymes, affecting their catalytic function. These interactions can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoropyrrolidine: A simpler analog without the nitrile and trifluoroacetate groups.

    Pyrrolidine-2-carbonitrile: Lacks the fluorine and trifluoroacetate groups.

    2,2,2-Trifluoroacetate Derivatives: Compounds with similar trifluoroacetate groups but different core structures.

Uniqueness

(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate is unique due to the combination of its fluorine, nitrile, and trifluoroacetate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The stereochemistry of the compound also plays a crucial role in its activity, as the (2S,4S) configuration can lead to specific interactions with target molecules.

Properties

Molecular Formula

C7H8F4N2O2

Molecular Weight

228.14 g/mol

IUPAC Name

(2S,4S)-4-fluoropyrrolidine-2-carbonitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H7FN2.C2HF3O2/c6-4-1-5(2-7)8-3-4;3-2(4,5)1(6)7/h4-5,8H,1,3H2;(H,6,7)/t4-,5-;/m0./s1

InChI Key

SGYGJRAQRGCKEC-FHAQVOQBSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1C#N)F.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C(CNC1C#N)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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